

Spectroscopic Profile of 3,5-Dimethyl-4-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrophenol

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This technical guide provides a detailed overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **3,5-Dimethyl-4-nitrophenol**. Due to the absence of publicly available experimental spectra, this guide utilizes predicted data to facilitate the structural analysis and characterization of this compound. The information is presented in a clear, structured format, supplemented with a generalized experimental protocol and logical workflow diagrams to aid researchers in their analytical endeavors.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **3,5-Dimethyl-4-nitrophenol**. These predictions are based on computational algorithms and should be used as a reference for spectral interpretation.

Table 1: Predicted ^1H NMR Spectral Data of **3,5-Dimethyl-4-nitrophenol**

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Ar-H (H2, H6)	7.0 - 7.5	Singlet	2H
-CH ₃ (at C3, C5)	2.2 - 2.5	Singlet	6H
-OH	Variable (broad singlet)	Broad Singlet	1H

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data of **3,5-Dimethyl-4-nitrophenol**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 (-OH)	150 - 155
C2, C6	120 - 125
C3, C5 (-CH ₃)	135 - 140
C4 (-NO ₂)	145 - 150
-CH ₃	15 - 20

Experimental Protocol for NMR Spectroscopy

The following is a generalized, comprehensive protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic compounds such as **3,5-Dimethyl-4-nitrophenol**.

1. Sample Preparation:

- **Sample Purity:** Ensure the sample of **3,5-Dimethyl-4-nitrophenol** is of high purity to avoid the presence of interfering signals in the NMR spectrum.
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for aromatic compounds include Chloroform-d (CDCl₃),

Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can influence the chemical shifts of labile protons like the hydroxyl group.

- **Concentration:** For ¹H NMR, prepare a solution with a concentration of 5-20 mg/mL. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.
- **Internal Standard:** Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the spectrum.
- **NMR Tube:** Transfer approximately 0.6-0.7 mL of the final solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient for the instrument's detector.

2. Instrumentation and Data Acquisition:

- **Spectrometer:** Utilize a high-field NMR spectrometer, operating at a frequency of 400 MHz or higher for ¹H nuclei, to achieve better signal dispersion and resolution.
- **¹H NMR Acquisition:**
 - Acquire the spectrum at a constant temperature, typically 25 °C.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Employ a relaxation delay of 1-5 seconds between scans to ensure complete relaxation of the protons.
- **¹³C NMR Acquisition:**
 - Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR.
 - Utilize proton decoupling to simplify the spectrum, resulting in a single line for each unique carbon atom.
- **D₂O Exchange (for -OH identification):** To confirm the assignment of the hydroxyl proton signal, a "D₂O shake" experiment can be performed. A drop of deuterium oxide (D₂O) is

added to the NMR tube, and the ^1H NMR spectrum is re-acquired. The labile -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish.

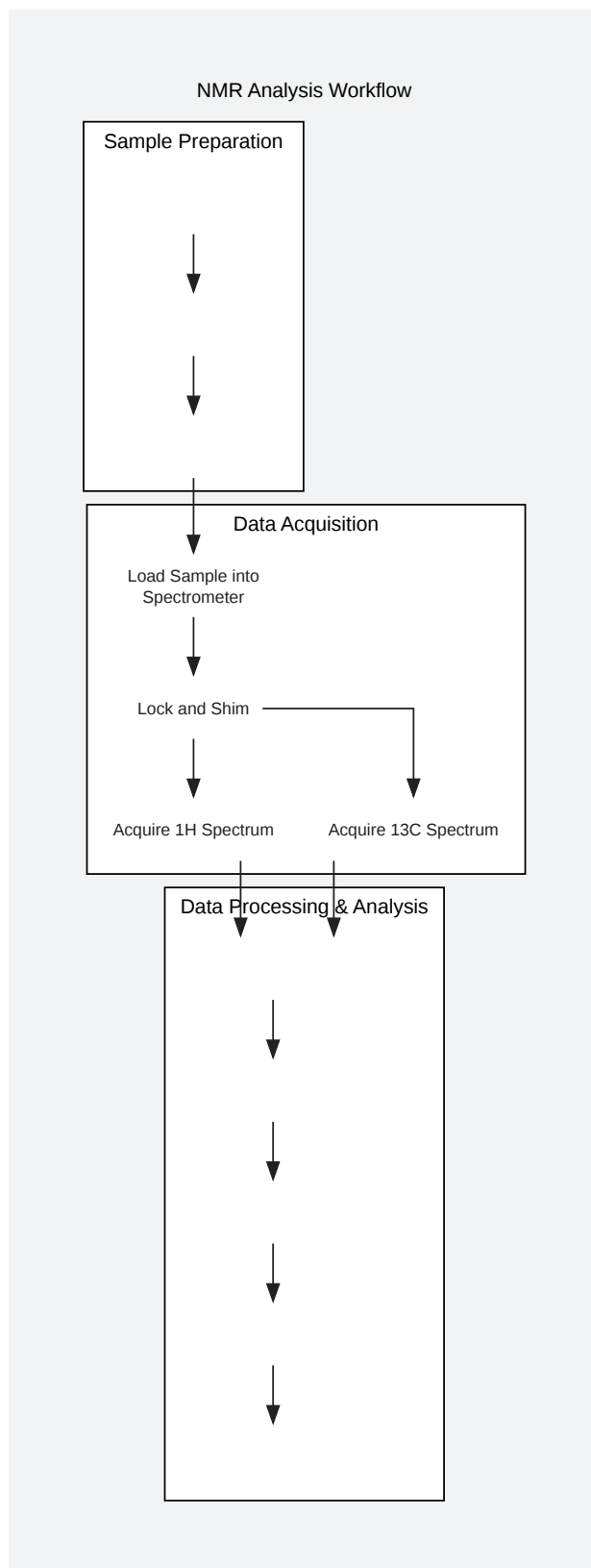
3. Data Processing:

- **Fourier Transformation:** The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
- **Phasing and Baseline Correction:** The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat and at zero intensity.
- **Referencing:** The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
- **Integration and Multiplicity Analysis (for ^1H NMR):** The area under each peak is integrated to determine the relative number of protons it represents. The splitting pattern (multiplicity) of each signal (e.g., singlet, doublet, triplet) is analyzed to deduce information about neighboring protons.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Labeled structure of **3,5-Dimethyl-4-nitrophenol** for NMR assignments.



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Caption: Generalized workflow for NMR spectral analysis.

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